molecular formula C19H23NO3S B336493 ethyl 4,5-dimethyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate

ethyl 4,5-dimethyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate

Cat. No.: B336493
M. Wt: 345.5 g/mol
InChI Key: UPGNACKWEGQRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4,5-dimethyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an ethyl ester group, and a phenylbutanoyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

    Introduction of the Ethyl Ester Group: The ethyl ester group is introduced via esterification, where the carboxylic acid group on the thiophene ring reacts with ethanol in the presence of an acid catalyst.

    Attachment of the Phenylbutanoyl Amide Group: This step involves the reaction of the thiophene derivative with 2-phenylbutanoyl chloride in the presence of a base to form the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 4,5-dimethyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylbutanoyl amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or thiophenes.

Scientific Research Applications

ethyl 4,5-dimethyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,5-dimethyl-2-[(2-phenylpropanoyl)amino]-3-thiophenecarboxylate
  • Ethyl 4,5-dimethyl-2-[(2-phenylpentanoyl)amino]-3-thiophenecarboxylate

Uniqueness

ethyl 4,5-dimethyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate is unique due to its specific structural features, such as the combination of the thiophene ring with the phenylbutanoyl amide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H23NO3S

Molecular Weight

345.5 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-(2-phenylbutanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C19H23NO3S/c1-5-15(14-10-8-7-9-11-14)17(21)20-18-16(19(22)23-6-2)12(3)13(4)24-18/h7-11,15H,5-6H2,1-4H3,(H,20,21)

InChI Key

UPGNACKWEGQRBG-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC

Origin of Product

United States

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